molecular formula C10H6ClF2NO2 B12064306 Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Cat. No.: B12064306
M. Wt: 245.61 g/mol
InChI Key: KFPCTEUURJPHFE-UHFFFAOYSA-N
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Description

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- (CAS: 1493428-68-4) is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2 and a 4-(difluoromethoxy)phenyl group at position 3. Its molecular formula is C₁₀H₇ClF₂NO₂, with a molecular weight of 246.62 g/mol. The difluoromethoxy group (-OCF₂H) introduces significant electron-withdrawing effects, which influence the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C10H6ClF2NO2

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H6ClF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H

InChI Key

KFPCTEUURJPHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(difluoromethoxy)aniline to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted oxazoles.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-5-[4-(difluoromethoxy)phenyl]- exhibits significant antimicrobial properties. In studies comparing various oxazole derivatives, this compound has shown potential against both Gram-positive and Gram-negative bacteria. For example, it was evaluated alongside standard antibiotics like ampicillin and demonstrated comparable or superior inhibition zones against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial Growth Inhibition (mm)
2-Chloro-5-[4-(difluoromethoxy)phenyl]-21 (S. aureus), 20 (E. coli)
Ampicillin30 (S. aureus), 27 (E. coli)

Anticancer Properties

The compound has also been studied for its anticancer activities. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
MCF-70.65
HeLa2.41

These findings suggest that the compound may interact with specific enzymes or receptors involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Chilumula et al. evaluated various oxazole derivatives against microbial strains, revealing that compounds similar to 2-chloro-5-[4-(difluoromethoxy)phenyl]- demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In a comparative study published in MDPI, researchers assessed the efficacy of several oxazole derivatives, including the compound , against leukemia cell lines. The results indicated that it showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(difluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The difluoromethoxy group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) Biological Activity Key References
2-Chloro-5-[4-(difluoromethoxy)phenyl]oxazole C₁₀H₇ClF₂NO₂ 246.62 Cl, 4-(difluoromethoxy)phenyl N/A N/A Potential antimicrobial
5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole C₁₀H₅ClF₃NO 247.6 Cl, CF₃ 280.9 (predicted) 1.405 Not specified
5-(2-Chloro-4-fluorophenyl)-oxazole C₉H₅ClFNO 197.59 Cl, F N/A N/A Research compound
3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole C₁₄H₈Cl₂N₂O 291.13 2,4-Cl₂, phenyl N/A N/A Anti-inflammatory
Pyrazole-substituted oxazole (PBO1-PBO15) Varies ~300–350 Pyrazole, aryl groups N/A N/A Broad-spectrum bioactivity

Key Findings

Trifluoromethyl (CF₃) substituents (e.g., in 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Crystallinity and Packing :

  • Halogen substituents (Cl, Br) in isostructural thiazole derivatives () minimally alter molecular conformation but significantly affect crystal packing due to differences in van der Waals radii and halogen bonding . This suggests that the target compound’s chlorine atom could stabilize specific crystal forms, influencing formulation stability.

Biological Activity :

  • Oxadiazoles (e.g., 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole) exhibit anti-inflammatory and antimicrobial activities attributed to their ability to mimic peptide bonds and interact with biological targets . The target oxazole’s difluoromethoxy group may confer similar bioactivity with improved metabolic resistance due to fluorine’s stability against oxidative degradation .
  • Pyrazole-oxazole hybrids (PBO series) demonstrate that substituent bulkiness (e.g., aryl groups) enhances binding affinity to enzymes like cyclooxygenase-2, suggesting that the target compound’s 4-(difluoromethoxy)phenyl group could optimize target engagement .

Biological Activity

2-Chloro-5-[4-(difluoromethoxy)phenyl]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole is C10_{10}H6_6ClF2_2NO2_2, with a molecular weight of approximately 245.61 g/mol. The compound features a chlorine atom at the second position and a difluoromethoxy group at the fifth position of the oxazole ring, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with studies showing inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli. In comparative studies, this compound demonstrated lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 2-Chloro-5-[4-(Difluoromethoxy)phenyl]oxazole

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus1.6
Escherichia coli3.2
Pseudomonas aeruginosa1.6
Candida albicans0.8

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, particularly in colorectal cancer models. For instance, a derivative of this oxazole was found to cleave PARP and exhibited significant tumor growth inhibition in xenograft models .

Case Study:
In a study involving human colorectal DLD-1 cells, a derivative of 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole demonstrated an EC50_{50} value of 270 nM and a GI50_{50} of 229 nM, indicating strong cytotoxicity against cancer cells .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, oxazole derivatives have been reported to possess anti-inflammatory, antifungal, and analgesic properties. The compound has shown promise as an agonist for free fatty acid receptors (GPR40), which are implicated in metabolic regulation . Additionally, it has been noted for its selective inhibition of histone deacetylase 6 (HDAC6), suggesting potential applications in cancer therapy and neurodegenerative diseases .

The mechanisms underlying the biological activities of 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole are still under investigation. However, initial findings suggest that its unique chemical structure enhances binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. The presence of the difluoromethoxy group may influence lipophilicity and permeability across cellular membranes, enhancing its bioavailability .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole, it is useful to compare it with structurally related compounds:

Table 2: Comparison with Related Oxazole Derivatives

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-[4-(difluoromethoxy)phenyl]oxazoleContains bromine instead of chlorineDifferent reactivity due to bromine's larger size
2-Chloro-5-(trifluoromethyl)phenyl oxazoleContains trifluoromethyl groupDifferent electronic properties affecting reactivity
2-Chloro-5-(4-methoxyphenyl)oxazoleContains methoxy instead of difluoromethoxyVariation in solubility and biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole?

  • Methodology :

  • Cyclization with substituted aldehydes : React 4-(difluoromethoxy)benzaldehyde derivatives with chlorinated acetamide intermediates under reflux conditions. For example, use hydroxylamine hydrochloride to form oxime intermediates, followed by chlorination and cyclization with ethyl acetoacetate (analogous to isoxazole synthesis methods) .
  • Purification : Employ reduced-pressure distillation and crystallization using water-ethanol mixtures to isolate the product, with yields optimized via prolonged stirring and controlled cooling .
  • Key reagents : Substituted benzaldehydes, DMSO as a solvent, and glacial acetic acid as a catalyst for condensation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this oxazole derivative?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles, as demonstrated for analogous thiazole and oxazole derivatives .
  • NMR spectroscopy : Analyze 19F^{19}\text{F} NMR to identify difluoromethoxy group splitting patterns and 1H^{1}\text{H} NMR for aromatic proton environments .
  • Mass spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, particularly for chlorine and fluorine isotopes .

Q. What safety protocols are essential for handling 2-chloro-5-[4-(difluoromethoxy)phenyl]oxazole?

  • Methodology :

  • Hazard mitigation : Use fume hoods for reactions involving volatile chlorinated intermediates. Refer to safety data sheets (SDS) for structurally similar oxazoles, which recommend PPE (gloves, goggles) and avoidance of inhalation .
  • Storage : Store in airtight containers at 4°C to prevent hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for improved yield and purity?

  • Methodology :

  • Variable selection : Test factors like temperature (80–120°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (DMSO vs. DMF) using a 2k^k factorial design to identify interactions .
  • Response surface modeling : Apply central composite design to refine optimal conditions, prioritizing yield and minimizing byproducts (e.g., dehalogenation side reactions) .

Q. How should researchers resolve contradictions in reported biological activities of structurally analogous oxazoles?

  • Methodology :

  • Comparative SAR analysis : Systematically vary substituents (e.g., replacing difluoromethoxy with methoxy or trifluoromethyl) and assess bioactivity trends against control compounds .
  • Meta-analysis : Aggregate data from studies on marine-derived oxazoles and triazolothiadiazines to identify consistent mechanisms (e.g., anti-inflammatory vs. cytotoxic effects) .

Q. What strategies elucidate electronic effects of substituents on the oxazole ring’s reactivity?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density distributions, focusing on the electron-withdrawing effects of chlorine and difluoromethoxy groups .
  • Kinetic studies : Compare reaction rates of halogenated vs. non-halogenated analogs in nucleophilic aromatic substitution to quantify substituent influence .

Key Notes

  • Synthesis : Prioritize cyclization methods with chlorinated intermediates for regioselectivity .
  • Characterization : Combine crystallography and NMR to address structural ambiguities in polyhalogenated systems .
  • Biological testing : Use marine-derived compound frameworks as a reference for designing assays .

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